Antileishmanial Activity: 3-Methyl Bis-Benzamide vs. Structurally Related Analogues
The target compound exhibits an antileishmanial IC50 of 5.77 μg/mL, which is substantially more potent than a panel of closely related bis-benzamide analogues that were evaluated in the same assay system. In a comparative study, the most potent analogue from a series of ten bis-benzamides (3f) demonstrated an IC50 of 633.16 μg/mL, while the next most active compounds (3b, 3j, 3g) showed IC50 values of 680.22, 680.22, and 712.93 μg/mL, respectively [1][2]. This represents an approximately 110-fold improvement in potency for the 3-methyl derivative compared to the best-in-class analogue from the 2021 series.
| Evidence Dimension | In vitro antileishmanial activity (IC50) |
|---|---|
| Target Compound Data | 5.77 μg/mL |
| Comparator Or Baseline | Bis-benzamide analogues (3f, 3b, 3j, 3g): 633.16, 680.22, 680.22, 712.93 μg/mL |
| Quantified Difference | Target compound is approximately 110-fold more potent than the most active comparator (633.16 μg/mL) |
| Conditions | Leishmania promastigote assay; compound concentration range: 250–1000 μg/mL |
Why This Matters
This significant potency advantage positions CAS 96549-91-6 as a superior starting point for antileishmanial drug discovery programs, reducing the need for extensive initial optimization.
- [1] Aziz, H., Saeed, A., Jabeen, F., et al. Synthesis, characterization, in vitro biological and molecular docking evaluation of N,N'-(ethane-1,2-diyl)bis(benzamides). Journal of the Iranian Chemical Society, 2021, 18(9), 2425-2436. DOI: 10.1007/s13738-021-02199-8 View Source
- [2] Aziz, H., Saeed, A., Jabeen, F., et al. Synthesis, crystal structure, cytotoxic, antileishmanial activities and docking studies on N,N′-(ethane-1,2-diyl)bis(3-methylbenzamide). Journal of Molecular Structure, 2018, 1156, 627-631. DOI: 10.1016/j.molstruc.2017.12.010 View Source
